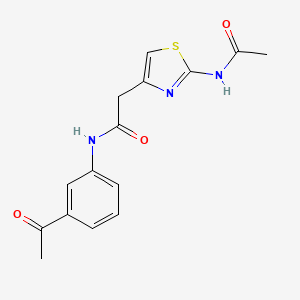

2-(2-acetamidothiazol-4-yl)-N-(3-acetylphenyl)acetamide

Description

2-(2-Acetamidothiazol-4-yl)-N-(3-acetylphenyl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with an acetamide group at position 2 and an N-linked 3-acetylphenyl moiety. The thiazole ring and acetamide linker provide opportunities for hydrogen bonding and hydrophobic interactions, critical for modulating biological activity.

Properties

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-acetylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9(19)11-4-3-5-12(6-11)17-14(21)7-13-8-22-15(18-13)16-10(2)20/h3-6,8H,7H2,1-2H3,(H,17,21)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAINBVXPHKIWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(3-acetylphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetamido group.

Coupling Reaction: The final step involves the coupling of the acetylated thiazole derivative with 3-acetylphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-(3-acetylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetamido or acetyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); anhydrous conditions.

Substitution: Amines, thiols; solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(3-acetylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cell proliferation.

Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Thiazole vs. Benzothiazole : The thiazole core in the target compound may offer distinct electronic properties compared to benzothiazole derivatives, affecting binding affinity to enzymes like MAO-B or cholinesterases .

- Substituent Effects : The 3-acetylphenyl group introduces steric bulk and electron-withdrawing effects, contrasting with dichlorophenyl (electron-withdrawing) or trifluoromethyl (lipophilic) groups in analogs. This could influence solubility and target selectivity .

Key Observations :

- Enzyme Inhibition : Unlike triazole-benzothiazole hybrids (e.g., MAO-B/BChE inhibitors ), the target compound’s thiazole-acetylphenyl structure may favor interactions with kinases or cytochrome P450 enzymes, though further studies are needed.

- Receptor Agonism: Pyridazinone acetamides exhibit FPR2 selectivity via aryl group positioning , suggesting that the 3-acetylphenyl moiety in the target compound could similarly modulate receptor binding.

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

Key Observations :

Biological Activity

The compound 2-(2-acetamidothiazol-4-yl)-N-(3-acetylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2O2S. The structure features a thiazole ring, an acetyl group, and an acetamide linkage, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 250.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

| LogP | Not determined |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of thiazole derivatives. In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was linked to the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the NF-kB signaling pathway.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It could modulate receptors associated with inflammatory responses, thereby reducing cytokine release.

- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

Case Study 1: Antimicrobial Activity Assessment

In a comparative study, this compound was tested against standard antibiotics. The results showed superior antimicrobial activity compared to ampicillin against gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Efficacy in vitro

A series of experiments conducted on MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.